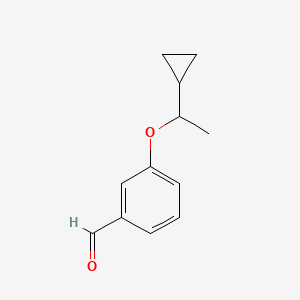
3-(1-cyclopropylethoxy)Benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-cyclopropylethoxy)Benzaldehyde: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It consists of a benzaldehyde moiety substituted with a 1-cyclopropylethoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-cyclopropylethoxy)Benzaldehyde can be achieved through various methods. One common approach involves the alkylation of benzaldehyde with 1-cyclopropylethanol under acidic conditions to form the desired product . Another method involves the cross-coupling reaction of a suitable benzaldehyde derivative with a cyclopropyl-containing reagent .
Industrial Production Methods: Industrial production of substituted benzaldehydes, including this compound, often involves transition metal-catalyzed cross-coupling reactions . These methods are favored for their efficiency and scalability . The use of stable aluminum hemiaminals as intermediates has also been explored to protect the aldehyde functionality during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-cyclopropylethoxy)Benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: 3-(1-cyclopropylethoxy)benzoic acid
Reduction: 3-(1-cyclopropylethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry: 3-(1-cyclopropylethoxy)Benzaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and specialty chemicals. Its unique aroma makes it valuable in the formulation of perfumes and flavoring agents .
Mecanismo De Acción
The mechanism of action of 3-(1-cyclopropylethoxy)Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but without the cyclopropylethoxy group.
3-methoxybenzaldehyde: Similar structure with a methoxy group instead of a cyclopropylethoxy group.
3-ethoxybenzaldehyde: Similar structure with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness: 3-(1-cyclopropylethoxy)Benzaldehyde is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(1-cyclopropylethoxy)benzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-9(11-5-6-11)14-12-4-2-3-10(7-12)8-13/h2-4,7-9,11H,5-6H2,1H3 |
Clave InChI |
FLHHIMRDNKQBSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)OC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


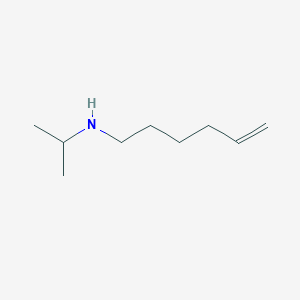
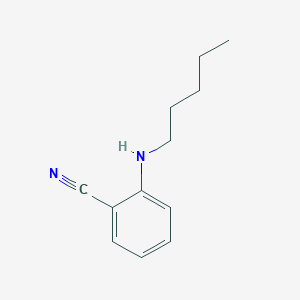
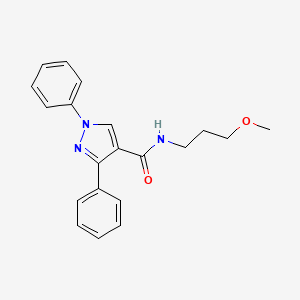
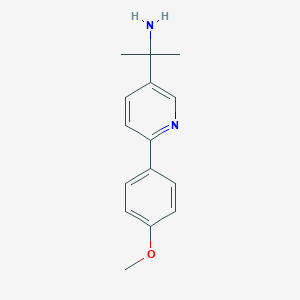


![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
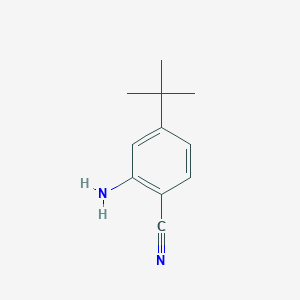


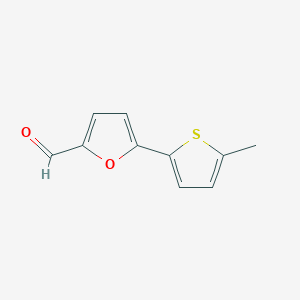
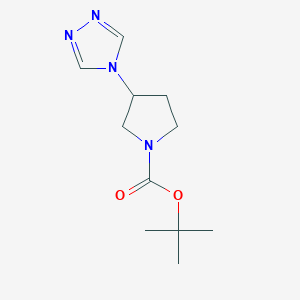
![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)

